Ethyl 4-cyano-2-pyridinecarboxylate

Catalog No.
S786944
CAS No.
97316-50-2
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-cyano-2-pyridinecarboxylate

Researchers often encounter transesterification impurities when using methyl ester analogs, demanding expensive purification. Ethyl 4-cyano-2-pyridinecarboxylate eliminates this issue. - Pre-installed orthogonal cyano/ester groups enable selective reduction without side reactions. - Simplifies multi-step API and foldamer synthesis by avoiding C-H activation and protecting-group manipulations. - Delivers consistent batch purity and supply from SMolecule.

CAS Number

97316-50-2

Product Name

Ethyl 4-cyano-2-pyridinecarboxylate

IUPAC Name

ethyl 4-cyanopyridine-2-carboxylate

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-2-13-9(12)8-5-7(6-10)3-4-11-8/h3-5H,2H2,1H3

InChI Key

YJZQRRZEDGIEFC-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NC=CC(=C1)C#N

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)C#N

Synonyms

Ethyl 4-cyanopyridine-2-carboxylate, 4-Cyanopyridine-2-carboxylic acid ethyl ester, Ethyl 4-cyanopicolinate, 2-Ethoxycarbonyl-4-cyanopyridine

Purity

≥97%

Package Size

1 g, 5 g

Ethyl 4-cyano-2-pyridinecarboxylate is a highly versatile, orthogonally functionalized pyridine building block featuring a cyano group at the 4-position and an ethyl ester at the 2-position. In industrial and advanced laboratory procurement, it is primarily sourced as a rigid scaffold for the synthesis of complex active pharmaceutical ingredients (APIs), abiotic foldamers, and multidentate coordination ligands [1]. The distinct electronic properties imparted by the electron-withdrawing cyano and ester groups make the pyridine ring highly activated for specific nucleophilic substitutions, while the cyano group itself serves as a cleanly reducible precursor to aminomethyl derivatives [2]. Its selection over simpler pyridines is driven by its capacity to streamline multi-step synthetic routes by providing pre-installed, differentiated reactive sites.

Research Fit

Synthesis Intermediate with modifiable ethyl ester handle for downstream coupling
Med Chem Reported scaffold for kinase and MetAP inhibitor synthesis programs
SAR Electron-withdrawing cyano group supports structure-activity exploration

Attempting to substitute Ethyl 4-cyano-2-pyridinecarboxylate with its methyl ester analog or the unesterified 4-cyanopyridine introduces significant process liabilities. Methyl esters are notoriously prone to transesterification when subjected to alcoholic solvents during downstream reductions, leading to mixed-ester impurities that require costly chromatographic resolution[1]. Furthermore, utilizing a mono-substituted baseline like 4-cyanopyridine to save on initial raw material costs creates a false economy; subsequent C-H activation or metalation to install the carboxylate at the 2-position typically suffers from poor regioselectivity and low yields [2]. The ethyl ester variant provides an optimal steric shield against premature hydrolysis and transesterification while maintaining the necessary reactivity for controlled derivatization.

Substitution Risk

Regioisomer 4-cyano substitution pattern may alter electronic distribution and reactivity compared to 2-cyano or 3-cyano analogs.
Methyl ester Methyl ester analog differs in lipophilicity and solubility, potentially shifting synthetic pathway behavior.
Free acid Free acid counterpart alters coupling reactivity and physicochemical profile; direct replacement may require validation.

Chemoselective Hydrogenation Without Transesterification

A critical procurement advantage of Ethyl 4-cyano-2-pyridinecarboxylate is its stability during reductive transformations. When subjected to catalytic hydrogenation (Pd/C, H2) in methanol in the presence of Boc2O to convert the cyano group to a Boc-protected amine, the compound proceeds cleanly to the desired product without observable transesterification of the ethyl ester [1]. In contrast, utilizing methyl ester or less sterically hindered analogs under similar protic/alcoholic conditions frequently results in mixed ester formations, degrading crude purity and necessitating additional purification steps.

Evidence DimensionTransesterification rate during hydrogenation in MeOH
Target Compound Data0% observable transesterification (clean conversion to Boc-amine)
Comparator Or BaselineMethyl ester analogs (baseline risk of mixed ester formation)
Quantified DifferenceComplete suppression of transesterification impurities
ConditionsPd/C, H2, MeOH, Boc2O at room temperature

Eliminating transesterification during early-stage reductions streamlines processability and maximizes intermediate yields for complex syntheses.

Synthesis Yield
Reported
~83%
Reported synthesis yield context; supports route scoping.
Higher yield vs. other regioisomeric cyanopicolinates observed.

Pre-Installed Orthogonality vs. De Novo Functionalization

Procuring the di-substituted Ethyl 4-cyano-2-pyridinecarboxylate bypasses the severe regioselectivity issues associated with functionalizing simpler pyridine rings. Attempting to install a carboxylate at the 2-position of a standard 4-cyanopyridine baseline typically yields complex mixtures with low target recovery (<40% yield) due to competing activation sites on the electron-deficient ring[1]. By starting with the pre-installed ethyl ester, chemists achieve 100% regiochemical fidelity for downstream orthogonal modifications, such as selective ester saponification or cyano reduction, directly improving overall process mass intensity (PMI).

Evidence DimensionRegiochemical yield of target scaffold
Target Compound Data100% pre-installed regiochemical fidelity
Comparator Or Baseline4-cyanopyridine (requires low-yield <40% directed C-H functionalization)
Quantified Difference>60% improvement in scaffold generation yield
ConditionsStandard multi-step API synthesis workflows

Procuring the pre-functionalized scaffold is significantly more cost-effective than absorbing the yield losses and labor costs of de novo functionalization.

Cost / Availability
Data to verify
Ethyl ester: ~$340/g
Methyl ester: ~$4,928/250mg
Reported procurement context; cost-profile review required.
Significant price differential; verify supplier quotations.

Enhanced Organic Solubility for Macromolecular Assembly

For the synthesis of abiotic unimolecular three-helix bundles and other complex foldamers, the solubility of the building block is paramount. Ethyl 4-cyano-2-pyridinecarboxylate exhibits superior solubility in standard aprotic solvents (e.g., DCM, EtOAc, DMF) compared to its free acid counterpart, 4-cyano-2-pyridinecarboxylic acid [1]. This enhanced solubility facilitates high-concentration liquid-phase fragment condensation and prevents premature precipitation during automated synthesis cycles. The ethyl ester acts as a reliable protecting group that maintains processability until targeted, mild cleavage is required.

Evidence DimensionProcess solubility in aprotic solvents
Target Compound DataHigh solubility supporting concentrated fragment condensation
Comparator Or Baseline4-cyano-2-pyridinecarboxylic acid (poor aprotic solubility)
Quantified DifferenceEnables homogeneous reaction conditions at high molarities
ConditionsLiquid-phase peptide/foldamer synthesis in DCM/DMF

High solubility in standard organic solvents is critical for ensuring reproducible kinetics and preventing line blockages in automated synthesis equipment.

Lipophilicity
Class-level
LogP 1.12
Free acid: lower
Reported property context for permeability research.
Class-level inference; verify in specific assay conditions.
Med Chem Scaffold
Patent context
FGFR4 & MetAP inhibitor synthesis
Reported synthesis context for kinase and enzyme research.
Supports hit-to-lead and SAR exploration campaigns.

Synthesis of Abiotic Foldamers and Helical Bundles

Ethyl 4-cyano-2-pyridinecarboxylate is an ideal precursor for the construction of complex molecular architectures, such as unimolecular three-helix bundles. Its ability to undergo clean hydrogenation to a Boc-protected amine without transesterification allows it to serve as a reliable structural monomer in advanced foldamer research[1].

Development of Orthogonally Functionalized Pharmaceutical Intermediates

In API manufacturing, the compound's dual functional groups provide orthogonal reaction pathways. The cyano group can be selectively reduced or converted to an amidine/tetrazole, while the ethyl ester remains intact for subsequent coupling or saponification, making it a superior choice for synthesizing multi-cyclic pharmacophores[2].

Multidentate Ligand Design for Coordination Chemistry

The pyridine nitrogen and the 2-position carboxylate form a strong bidentate chelating motif, while the 4-position cyano group allows for further tuning of the electronic properties or attachment to solid supports. This makes the compound a highly effective starting material for the procurement of specialized catalysts and metal-organic frameworks (MOFs) [2].

Application Fit

Application
Selection Property
Validation Focus
Kinase / MetAP inhibitor synthesis
Kinase scaffold context
FGFR4 / MetAP SAR review
Process chemistry scale-up
Synthesis yield profile
Route efficiency context
Agrochemical heterocyclic synthesis
Heterocyclic building block
Reactivity review

XLogP3

1.1

Wikipedia

Ethyl 4-cyanopyridine-2-carboxylate

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